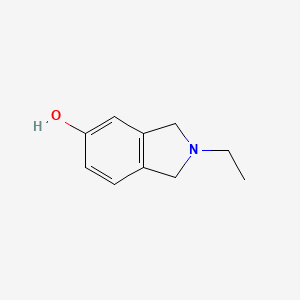
2-Ethylisoindolin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylisoindolin-5-ol is a chemical compound belonging to the class of isoindolines, which are derivatives of isoindole. Isoindolines are known for their unique structural features and diverse biological activities. The compound this compound is characterized by the presence of an ethyl group at the second position and a hydroxyl group at the fifth position of the isoindoline ring. This structural configuration imparts specific chemical and biological properties to the compound.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which share a similar structure with isoindoline compounds, bind with high affinity to multiple receptors . This suggests that 2-Ethylisoindolin-5-ol may also interact with various cellular targets, potentially leading to a range of biological effects.
Mode of Action
Indole derivatives are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with cellular targets that leads to various changes in cellular function.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific targets of this compound.
Result of Action
Given the diverse biological activities of indole derivatives , it is plausible that this compound could have a wide range of molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. It is known that environmental factors can significantly influence the action of similar compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylisoindolin-5-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the isoindoline core structure.
Hydroxylation: The hydroxyl group at the fifth position is introduced through a hydroxylation reaction, which can be carried out using various oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor and collecting the product.
Catalytic Processes: The use of catalysts can enhance the reaction rates and selectivity, making the process more economical and environmentally friendly.
Analyse Chemischer Reaktionen
2-Ethylisoindolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, organolithium compounds.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted isoindolines.
Wissenschaftliche Forschungsanwendungen
2-Ethylisoindolin-5-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, this compound is investigated for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Vergleich Mit ähnlichen Verbindungen
2-Ethylisoindolin-5-ol can be compared with other similar compounds, such as:
Isoindoline: The parent compound, which lacks the ethyl and hydroxyl groups, has different chemical and biological properties.
2-Methylisoindolin-5-ol: A similar compound with a methyl group instead of an ethyl group, which may exhibit different reactivity and biological activities.
5-Hydroxyisoindoline: A compound with only the hydroxyl group at the fifth position, which may have distinct properties compared to this compound.
Uniqueness: The presence of both the ethyl and hydroxyl groups in this compound imparts unique chemical reactivity and biological activities, distinguishing it from other isoindoline derivatives.
Eigenschaften
IUPAC Name |
2-ethyl-1,3-dihydroisoindol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-11-6-8-3-4-10(12)5-9(8)7-11/h3-5,12H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVCMVGGHIJXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=C(C1)C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500881-10-7 |
Source


|
| Record name | 2-ethyl-2,3-dihydro-1H-isoindol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2832983.png)
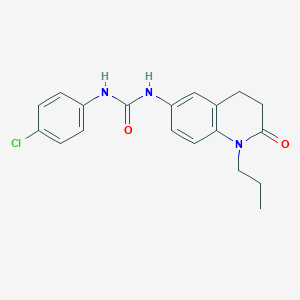
![1-(2,3-Dimethoxyphenyl)-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2832985.png)
![(Z)-methyl 4-((3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2832986.png)
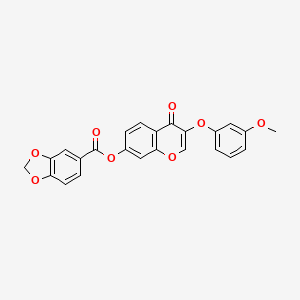
![3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2832988.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2832989.png)
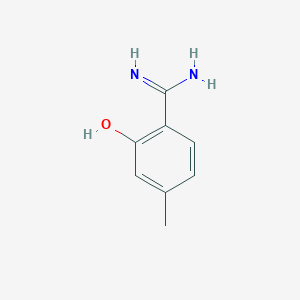
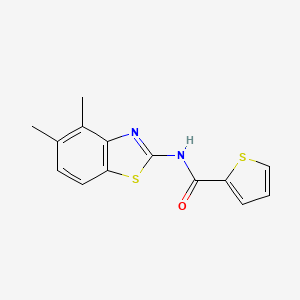
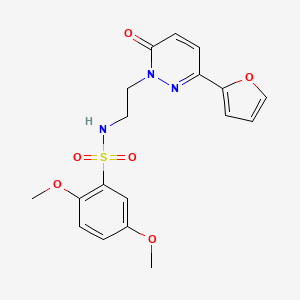
![4-chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2832999.png)
![N-(4-fluoro-3-nitrophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2833001.png)
![Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2833002.png)
![2-(4-fluorophenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2833003.png)
